molecular formula C9H12BrN B13228323 [1-(2-Bromophenyl)ethyl](methyl)amine

[1-(2-Bromophenyl)ethyl](methyl)amine

Cat. No.: B13228323
M. Wt: 214.10 g/mol
InChI Key: XECFTYRSJJZEDU-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)ethylamine is a secondary amine featuring a 2-bromophenyl group attached to an ethyl chain and a methyl substituent on the nitrogen. This compound is structurally significant in pharmaceutical chemistry, particularly as an intermediate in synthesizing dibenzazepines, a class of antidepressants (e.g., imipramine derivatives) . Biocatalytic routes employing ω-transaminases (ω-TAs) enable enantioselective synthesis of its primary amine precursor, 1-(2-bromophenyl)ethan-1-amine, which is further functionalized . The 2-bromophenyl group contributes to steric and electronic effects, influencing reactivity and binding in biological systems.

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

1-(2-bromophenyl)-N-methylethanamine

InChI

InChI=1S/C9H12BrN/c1-7(11-2)8-5-3-4-6-9(8)10/h3-7,11H,1-2H3

InChI Key

XECFTYRSJJZEDU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1Br)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nucleophilic Substitution: One common method for synthesizing 1-(2-Bromophenyl)ethylamine involves the nucleophilic substitution of a 2-bromophenyl ethyl halide with methylamine. This reaction typically requires a solvent such as ethanol and is carried out under reflux conditions to ensure complete reaction.

    Reductive Amination: Another method involves the reductive amination of 2-bromoacetophenone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. This method is advantageous due to its high yield and selectivity.

Industrial Production Methods: Industrial production of 1-(2-Bromophenyl)ethylamine often involves large-scale nucleophilic substitution reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-(2-Bromophenyl)ethylamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form de-brominated or other reduced products.

    Substitution: It can participate in various substitution reactions, particularly nucleophilic substitutions, due to the presence of the bromine atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

    Oxidation: Products include brominated ketones or aldehydes.

    Reduction: Products include de-brominated amines.

    Substitution: Products vary depending on the nucleophile used, but typically include substituted phenyl ethyl amines.

Scientific Research Applications

Chemistry:

    Catalysis: 1-(2-Bromophenyl)ethylamine is used as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the catalysts.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound is used in studies involving enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.

Medicine:

    Drug Development: It is investigated for its potential use in developing new pharmaceuticals, particularly those targeting neurological pathways.

Industry:

    Material Science: The compound is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(2-Bromophenyl)ethylamine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in these interactions, often enhancing the binding affinity and specificity of the compound. The pathways involved typically include signal transduction mechanisms that are modulated by the presence of the brominated phenyl group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomerism

Compound : 1-(4-Bromophenyl)ethylamine
  • Key Differences : Bromine at the para position (4-bromophenyl) instead of ortho (2-bromophenyl).
  • Electronic Effects: The para position may alter electron distribution, affecting resonance stabilization and reactivity in aromatic electrophilic substitution .
Compound : 1-(2-Chlorophenyl)ethylamine Derivatives
  • Example : Benzyl-[1-(2-chlorophenyl)but-3-enyl]amine (Entry 6d, ).
  • Key Differences : Chlorine (Cl) replaces bromine (Br); longer butenyl chain.
  • Impact :
    • Electronegativity : Cl is less polarizable than Br, reducing halogen-bonding interactions.
    • Chain Length : The butenyl group introduces unsaturation, affecting conformational flexibility and synthetic pathways .

Amine Group Variations

Compound : 2-(2-Bromophenyl)ethan-1-amine
  • Key Differences : Primary amine (NH₂) vs. secondary amine (N-methyl).
  • Impact :
    • Basicity : Primary amines generally exhibit higher basicity due to reduced steric hindrance and greater accessibility of the lone pair on nitrogen.
    • Synthetic Utility : Primary amines are more reactive in imine formation, as seen in biocatalytic reductions using imine reductases (IREDs) .
Compound : (4-Bromophenyl)methylamine
  • Key Differences : Ethylamine group and bromophenylmethyl substituent.
  • Synthetic Routes: Prepared via hydroamination or reductive amination, differing from ω-TA-mediated pathways .

Structural Extensions and Functional Groups

Compound : 1-Amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride
  • Key Differences : Cyclobutane ring and carboxylate ester.
  • Acid Sensitivity: The ester group may hydrolyze under acidic conditions, limiting stability compared to the parent amine .
Compound : [2-(1,3-Benzothiazol-2-yl)ethyl][1-(2-bromophenyl)ethyl]amine
  • Key Differences : Incorporation of a benzothiazole heterocycle.
  • Impact :
    • Electronic Effects : The benzothiazole introduces electron-withdrawing properties, altering redox behavior.
    • Biological Activity : Heterocycles often enhance pharmacological activity, e.g., antiviral or anticancer effects .

Halogen and Alkyl Substituent Modifications

Compound : 1-(2-Bromo-5-methylphenyl)ethylamine
  • Key Differences : Additional methyl group at the 5-position on the phenyl ring; ethylamine substituent.
  • Metabolic Stability: Ethylamine may slow hepatic metabolism compared to methylamine, extending half-life .

Biological Activity

1-(2-Bromophenyl)ethyl(methyl)amine, a compound characterized by its unique structure comprising a bromophenyl group attached to an ethyl chain and a methylamine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₂BrN
  • Molecular Weight : 212.11 g/mol
  • CAS Number : 114446-55-8

The presence of the bromine atom enhances the compound's electrophilic character, potentially influencing its reactivity and biological interactions.

Biological Activity Overview

Research indicates that 1-(2-Bromophenyl)ethyl(methyl)amine exhibits significant biological activity, particularly in modulating neurotransmitter systems. Key areas of interest include:

  • Neurotransmitter Interaction : The compound is suggested to interact with various neurotransmitter receptors, influencing dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions.
  • Antidepressant Properties : Some studies have indicated that compounds with similar structures may exhibit antidepressant-like effects in animal models, potentially through the inhibition of monoamine oxidase (MAO) enzymes.
  • Analgesic Effects : Preliminary research suggests potential analgesic properties, possibly linked to its interaction with pain pathways in the central nervous system.

The biological mechanisms through which 1-(2-Bromophenyl)ethyl(methyl)amine exerts its effects can be summarized as follows:

  • Receptor Modulation : The compound may act as a partial agonist or antagonist at certain neurotransmitter receptors, impacting synaptic transmission.
  • Enzyme Inhibition : Potential inhibition of enzymes such as MAO could lead to increased levels of neurotransmitters like serotonin and norepinephrine, contributing to mood-enhancing effects.
  • Electrophilic Reactivity : The bromine atom may facilitate reactions with nucleophiles in biological systems, altering cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or analogs. Here are notable findings:

StudyCompoundFindings
1-(2-Bromophenyl)ethylamineDemonstrated significant interaction with serotonin receptors; potential antidepressant effects observed in rodent models.
N,N-Dimethyl-2-bromobenzylamineShowed altered reactivity profiles affecting analgesic pathways; suggested for further exploration in pain management.
Structural analogsVarious analogs exhibited differing degrees of receptor affinity, highlighting the importance of structural nuances in pharmacodynamics.

Synthesis and Chemical Behavior

1-(2-Bromophenyl)ethyl(methyl)amine can be synthesized through various methods that emphasize its functional groups' reactivity. Common synthetic routes include:

  • N-Alkylation Reactions : Utilizing alkyl halides to introduce the ethyl group.
  • Reduction Reactions : Converting suitable precursors through reduction techniques to yield the final amine product.

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